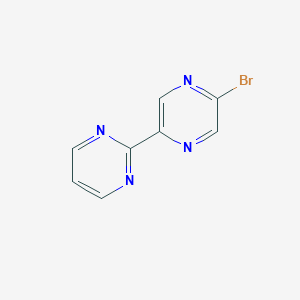

2-Bromo-5-pyrimidin-2-ylpyrazine

Description

Properties

IUPAC Name |

2-bromo-5-pyrimidin-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZNWTNTXVPABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-(Pyrimidin-2-yl)pyrazine Scaffold: A Technical Guide for Medicinal Chemists

This guide provides an in-depth technical analysis of the 5-(pyrimidin-2-yl)pyrazine scaffold.[1] This specific bi-heteroaryl system represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space.

Executive Summary

The 5-(pyrimidin-2-yl)pyrazine scaffold is a bicyclic, nitrogen-rich heteroaromatic core extensively utilized in the design of ATP-competitive kinase inhibitors. Structurally, it consists of a pyrazine ring linked at its C2 position to the C2 position of a pyrimidine ring (often numbered as the 5-position of the pyrazine when the ring bears a higher-priority substituent like an amine at C2).[2]

Key Value Proposition:

-

Physicochemical Tuning: Replaces lipophilic biphenyl or bi-pyridyl cores to lower logP and improve aqueous solubility (The "Nitrogen Walk").

-

Metabolic Stability: The electron-deficient nature of both rings reduces susceptibility to CYP450-mediated oxidative metabolism, though Aldehyde Oxidase (AO) liability remains a design consideration.

-

Kinase Hinge Binding: The arrangement of nitrogen atoms allows for critical bidentate hydrogen bonding with the kinase hinge region (e.g., Met residue backbone).

Structural Analysis & Physicochemical Properties[1][3][4][5]

The "Nitrogen Walk" & Lipophilicity

Replacing carbon atoms with nitrogen in bi-aryl systems systematically reduces lipophilicity (

| Scaffold | Structure | Est. cLogP | Water Solubility | Metabolic Risk |

| Biphenyl | Ph-Ph | ~4.0 | Low | High (CYP Oxidation) |

| Bipyridine | Py-Py | ~2.5 | Moderate | Moderate |

| Phenyl-Pyrimidine | Ph-Pym | ~2.2 | Good | Low |

| Pyrazinyl-Pyrimidine | Pvz-Pym | ~1.2 | High | AO Oxidation |

Electronic Distribution

Both rings are

-

Pyrazine Ring: The 1,4-nitrogen placement creates a nodal plane that significantly lowers the HOMO energy, making the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (

). -

Pyrimidine Ring: The 1,3-nitrogen placement creates a strong dipole.

-

Bi-aryl Torsion: Unlike biphenyls which can twist significantly, the N-N repulsion and potential for intramolecular H-bonding (if amino-substituted) often enforce a planar conformation, critical for slotting into the narrow ATP-binding cleft of kinases.

Synthetic Strategies

The construction of the 5-(pyrimidin-2-yl)pyrazine core typically relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to the stability of boronic species.

Retrosynthetic Logic

The disconnection is invariably at the bi-aryl bond.

-

Partner A: 2-Chloropyrimidine (Electrophile)

-

Partner B: Pyrazine-2-boronic acid/ester (Nucleophile)

-

Note: The reverse coupling (Pyrimidin-2-yl boronate + Halopyrazine) is often less efficient due to the rapid protodeboronation of 2-pyrimidinyl boronates.

Visualization: Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the mechanism for synthesizing the scaffold using a Palladium(0) catalyst.

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle for the construction of the pyrazine-pyrimidine biheteroaryl core.

Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)pyrazine

Objective: Synthesis of the core scaffold via Suzuki Coupling. Scale: 1.0 mmol

Materials

-

2-Chloropyrimidine (1.0 eq)

-

Pyrazine-2-boronic acid pinacol ester (1.1 eq)

- (0.05 eq)

- (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology (Step-by-Step)

-

Inertion: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Solvation: Add 2-Chloropyrimidine (114 mg, 1.0 mmol) and Pyrazine-2-boronic acid pinacol ester (226 mg, 1.1 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (4 mL).

-

Activation: Add the aqueous solution of

(414 mg in 1 mL water). -

Catalyst Addition: Add

(41 mg, 0.05 mmol) in one portion. The solution typically turns dark red/brown. -

Reflux: Heat the reaction mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM). The bi-heteroaryl product is polar; ensure gradual gradient.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for characteristic doublets for the pyrimidine (approx.

8.9 ppm) and singlets/doublets for the pyrazine (approx. -

MS (ESI):

.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 5-(pyrimidin-2-yl)pyrazine scaffold is frequently used to target the ATP-binding site of kinases such as VEGFR-2 , CDK9 , and BCR-ABL .

-

Mechanism: The N1 of the pyrazine and the N1 of the pyrimidine can serve as H-bond acceptors. When substituted with an amino group (e.g., at the 2-position of pyrazine, making it a 2-amino-5-(pyrimidin-2-yl)pyrazine), the molecule forms a "Donor-Acceptor" motif that perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys919 in VEGFR2).

Visualization: Kinase Interaction Logic

The following diagram maps the pharmacophore interactions of this scaffold within a generic kinase ATP pocket.

Figure 2: Pharmacophore map showing the bidentate binding mode of aminopyrazine-pyrimidine inhibitors in the ATP pocket.

Metabolic Liability: Aldehyde Oxidase (AO)

A critical risk for this scaffold is oxidation by cytosolic Aldehyde Oxidase.

-

The Issue: AO prefers electron-deficient heterocycles with accessible carbon atoms adjacent to nitrogen.

-

The Spot: The C6 position of the pyrazine or C4/C6 of the pyrimidine are vulnerable.

-

The Fix: Block these positions with small alkyl groups (Methyl, Cyclopropyl) or electron-donating groups (Amino, Methoxy) to sterically hinder or electronically deactivate the ring toward nucleophilic attack by the AO molybdenum center.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis and Discovery of Pyrazine-Pyridine Biheteroaryl as a Novel Series of Potent VEGFR-2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Recent Advances in Pyrimidine-Based Drugs. Source: MDPI Pharmaceuticals URL:[Link]

-

Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes. Source: PubMed URL:[Link]

Sources

Pyrazine-Pyrimidine Heteroaryl Conjugates: Synthetic Architectures and Kinase-Targeted Therapeutics

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The conjugation of pyrazine and pyrimidine scaffolds represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors. By linking the 1,4-diazine (pyrazine) and 1,3-diazine (pyrimidine) systems, researchers can exploit a unique balance of lipophilicity, metabolic stability, and hydrogen-bond acceptor capability. This guide provides a technical deep-dive into the synthesis, structural rationale, and therapeutic application of these conjugates, with a specific focus on their role as dual EGFR/JAK inhibitors and BCR-ABL antagonists (e.g., Radotinib).

Structural Rationale: The Bi-Heteroaryl Advantage

The fusion or conjugation of pyrazine and pyrimidine rings creates a "bi-heteroaryl" system that offers distinct pharmacological advantages over single-ring analogs.

-

Electronic Complementarity: Pyrimidine is electron-deficient at positions 2, 4, and 6, making it highly susceptible to nucleophilic attack (

). Pyrazine, while also electron-deficient, offers a para-nitrogen arrangement that alters the dipole moment and pKa (0.65 vs 1.3 for pyrimidine), influencing solubility and membrane permeability. -

Pharmacophore Alignment: In kinase inhibitors, the nitrogen atoms often serve as key hydrogen bond acceptors for the hinge region of the ATP-binding pocket. Conjugating these rings allows for the precise positioning of multiple H-bond acceptors to match specific kinase hinge motifs (e.g., Met790 in EGFR).

-

Metabolic Stability: The high nitrogen count reduces the number of C-H bonds available for oxidative metabolism by Cytochrome P450 enzymes, often improving the half-life (

) of the drug candidate.

Synthetic Methodologies

The construction of pyrazine-pyrimidine conjugates typically relies on transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution. Below is a validated protocol for a Suzuki-Miyaura coupling, the most robust method for forming the C-C biaryl bond.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(pyrazin-2-yl)pyrimidine derivatives via C-C bond formation.

Reagents:

-

Substrate A: 2-Chloropyrazine (1.0 equiv)

-

Substrate B: Pyrimidine-5-boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Reagent Addition: Add 2-chloropyrazine, pyrimidine-5-boronic acid, and

to the solvent mixture. -

Catalyst Introduction: Add

quickly under a positive pressure of argon. Seal the vial immediately. -

Thermal Activation: Heat the reaction mixture to 90°C for 12–16 hours. Note: Microwave irradiation at 110°C for 30 minutes is a viable high-throughput alternative.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with EtOAc and wash with brine.

-

Purification: Concentrate the organic layer and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC Monitoring: The disappearance of the starting chloride (

in 30% EtOAc/Hex) and the appearance of a polar, UV-active product ( -

LC-MS: Confirm the mass peak

. Dehalogenation is a common side reaction; if observed, switch to anhydrous conditions with

Visualization: Synthetic Workflow

Caption: Optimized workflow for the Suzuki-Miyaura coupling of pyrazine and pyrimidine scaffolds.

Therapeutic Case Study: Dual EGFR/JAK Inhibition[2]

A prime example of the utility of this conjugate is Compound 14a , a recently developed N-(pyrazin-2-yl)-4-aminopyrimidine derivative. This molecule was designed to overcome resistance in Non-Small Cell Lung Cancer (NSCLC) by targeting both the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase (JAK) pathway.

Mechanism of Action

Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises from the T790M mutation or activation of bypass signaling pathways like JAK/STAT.

-

The Pyrimidine Moiety: Acts as the hinge binder, mimicking the adenine ring of ATP.

-

The Pyrazine Moiety: Extends into the solvent-exposed region or hydrophobic back-pocket, improving selectivity and potency against mutated forms.

-

Dual Inhibition: By blocking both EGFR phosphorylation and JAK2/3 activity, the conjugate prevents downstream STAT3 activation, a key driver of cell survival and drug resistance.

Quantitative Data: Potency Profile (Compound 14a)

| Target / Cell Line | Description | IC50 Value (nM) | Clinical Relevance |

| PC9 | NSCLC (EGFR Del19) | 15.4 | Highly Potent |

| H1975 | NSCLC (EGFR L858R/T790M) | 18.5 | Overcomes Resistance |

| EGFR WT | Wild Type Enzyme | 12.1 | Primary Target |

| JAK2 | Janus Kinase 2 | Low nM range | Secondary Target |

| JAK3 | Janus Kinase 3 | Low nM range | Secondary Target |

Data Source: Yao et al., Eur J Med Chem, 2025 [1].[1]

Visualization: Dual Signaling Inhibition

Caption: Mechanism of Compound 14a blocking parallel survival pathways (EGFR & JAK/STAT) in cancer cells.

Advanced Applications & Future Outlook

Beyond oncology, the pyrazine-pyrimidine scaffold is gaining traction in:

-

Anti-Fibrotic Agents: Novel 2-(pyridin-2-yl)pyrimidine derivatives (structurally related to the pyrazine conjugates) have shown efficacy in inhibiting Collagen Type I expression in hepatic stellate cells, suggesting potential for treating liver fibrosis [3].

-

Infectious Diseases: The success of Radotinib (a BCR-ABL inhibitor with a pyrazine-pyrimidine-benzamide structure) highlights the scaffold's oral bioavailability and safety profile, paving the way for repurposing in viral or parasitic kinase targets [2].

Future Direction: The integration of covalent warheads (e.g., acrylamides) onto the pyrazine ring to target non-catalytic cysteines is a promising strategy to further enhance selectivity and duration of action.

References

-

Yao, H., Cao, L., Ma, E. E., Yang, K., Ren, Y., Hou, P., Yan, M., & Li, X.[1] (2025).[2][3][4] The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120.[1] [Link]

-

Kim, S. H., et al. (2014). Radotinib, a novel BCR-ABL1 tyrosine kinase inhibitor, is active against imatinib-resistant BCR-ABL1 mutants. Int J Hematol. [Link]

-

Liu, Y., et al. (2021).[5] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

-

Kuo, G. H., et al. (2005). Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Electronic Properties of Bromo-Substituted Biheteroaryls

Introduction: The Strategic Role of Bromine in Tuning Biheteroaryl Electronics

Biheteroaryls, molecules composed of two interconnected heterocyclic rings, form the backbone of numerous functional materials and pharmaceutical agents. Their electronic properties, which dictate their performance in applications ranging from organic electronics to bioimaging, are highly tunable through chemical modification. Among the various synthetic handles available, the substitution with bromine atoms offers a particularly powerful and versatile strategy for modulating the electronic landscape of these molecules.

This guide provides a comprehensive exploration of the electronic properties of bromo-substituted biheteroaryls, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies used to create these compounds, the experimental techniques employed to characterize their electronic behavior, and the computational tools that provide deeper insights into their structure-property relationships. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of not just the "how" but also the "why."

The strategic placement of one or more bromine atoms on the biheteroaryl scaffold can profoundly influence its electronic characteristics through a combination of inductive and resonance effects. Furthermore, the carbon-bromine bond serves as a versatile synthetic linchpin, enabling further functionalization through cross-coupling reactions, thereby opening avenues to a vast chemical space of novel materials and drug candidates. This guide will equip you with the fundamental knowledge and practical protocols to explore and exploit the unique electronic features of bromo-substituted biheteroaryls in your research endeavors.

I. Synthetic Strategies: Accessing Bromo-Substituted Biheteroaryl Scaffolds

The synthesis of bromo-substituted biheteroaryls predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki and Stille reactions being the most prevalent and robust methods. These reactions offer a high degree of control over the final structure, allowing for the precise installation of bromine atoms at desired positions.

A. The Suzuki Coupling Reaction: A Versatile C-C Bond Formation

The Suzuki coupling reaction involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a workhorse in synthetic organic chemistry.

Experimental Protocol: Synthesis of a Bromo-Substituted Bithiophene via Suzuki Coupling

This protocol outlines the synthesis of 2-bromo-5-(thiophen-2-yl)thiophene, a representative bromo-substituted biheteroaryl.

Materials:

-

2,5-Dibromothiophene

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed toluene (10 mL) and palladium(II) acetate (0.02 mmol).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) is the active catalytic species. Pd(OAc)₂ is a convenient precatalyst that is reduced in situ to Pd(0) by the phosphine ligand.

-

Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.

Suzuki Coupling Catalytic Cycle Diagram

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

B. The Stille Coupling Reaction: An Alternative Approach

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. While concerns about the toxicity of organotin reagents exist, the Stille reaction is often highly effective for constructing complex biheteroaryl systems, especially when one of the coupling partners is sensitive to the basic conditions of the Suzuki coupling.

II. Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of bromo-substituted biheteroaryls requires the application of various spectroscopic and electrochemical techniques.

A. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The position of the absorption maximum (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the bromo-substituted biheteroaryl in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) in a quartz cuvette. A typical concentration is in the range of 10-5 to 10-6 M.

-

Blank Measurement: Record the absorption spectrum of the pure solvent to be used as a baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

B. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of the molecule, including its fluorescence quantum yield and lifetime. The introduction of heavy atoms like bromine can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence.

C. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energy levels of the HOMO and LUMO.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve the bromo-substituted biheteroaryl in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Internal Standard: Add ferrocene as an internal standard and record another CV to calibrate the potential scale.

-

Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations:

-

EHOMO = -[Eox - E1/2(ferrocene) + 4.8] eV

-

ELUMO = -[Ered - E1/2(ferrocene) + 4.8] eV

-

Experimental Workflow for Electronic Characterization

Caption: Workflow for the experimental characterization of electronic properties.

III. Computational Insights into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules. DFT calculations can provide valuable information about molecular geometries, orbital energies (HOMO and LUMO), and electronic transitions, complementing experimental findings.

A. Predicting Electronic Properties with DFT

DFT calculations can be used to model the electronic structure of bromo-substituted biheteroaryls and predict their UV-Vis absorption spectra. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-31G(d) basis set is a commonly used starting point for organic molecules.

B. Structure-Property Relationships

By systematically varying the position and number of bromine substituents in silico, DFT can be used to establish clear structure-property relationships. This allows for the rational design of new molecules with tailored electronic properties for specific applications. For example, DFT calculations can predict how bromination will affect the HOMO-LUMO gap, which in turn influences the color and redox properties of the molecule.

IV. Structure-Property Relationships and Applications

The electronic properties of bromo-substituted biheteroaryls are highly dependent on the position and number of bromine atoms.

A. Impact of Bromine Substitution on Electronic Properties

| Property | Effect of Bromine Substitution | Rationale |

| Absorption Maximum (λmax) | Generally red-shifted | The electron-withdrawing nature of bromine can lower the LUMO energy level, reducing the HOMO-LUMO gap. |

| Fluorescence Quantum Yield | Often quenched | The heavy-atom effect of bromine promotes intersystem crossing to the non-emissive triplet state. |

| Oxidation Potential | Increased (harder to oxidize) | The inductive electron-withdrawing effect of bromine stabilizes the HOMO level. |

| Reduction Potential | Decreased (easier to reduce) | The inductive electron-withdrawing effect of bromine stabilizes the LUMO level. |

B. Applications

The tunable electronic properties of bromo-substituted biheteroaryls make them attractive for a variety of applications:

-

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

Sensors: As fluorescent probes for the detection of ions and small molecules.

-

Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. The bromine atom can act as a handle for further functionalization or can be involved in halogen bonding interactions with biological targets.

V. Conclusion

Bromo-substituted biheteroaryls represent a fascinating and highly versatile class of organic molecules. The strategic introduction of bromine atoms provides a powerful tool for fine-tuning their electronic properties, enabling their application in a wide range of scientific and technological fields. A synergistic approach, combining rational synthesis, detailed experimental characterization, and insightful computational modeling, is key to unlocking the full potential of these promising compounds. This guide has provided a foundational framework and practical protocols to empower researchers to explore this exciting area of chemistry.

VI. References

-

Frédéric, R., & S. G. The C–Br Bond, a Versatile Tool in the Synthesis of π-Conjugated Scaffolds for Organic Electronics. Chemistry – A European Journal, 2016, 22(38), 13356-13375. [Link]

-

Liu, J., et al. Bithiophene-based organic semiconductors. Chemical Society Reviews, 2010, 39(7), 2513-2536. [Link]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [new synthetic methods (28)]. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

-

Turro, N. J., et al. Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010. [Link]

-

Adamo, C., & Jacquemin, D. The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 2013, 42(3), 845-856. [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-pyrimidin-2-ylpyrazine

Introduction: The Significance of Pyrimidinyl-Pyrazine Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The unique electronic properties and conformational pre-organization of these structures make them ideal pharmacophores and functional materials. Among these, the pyrimidinyl-pyrazine scaffold represents a particularly valuable structural motif, combining the characteristics of two distinct and biologically relevant heterocycles. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the synthesis of such bi-heterocyclic systems, enabling the formation of a carbon-carbon bond between a heteroaryl halide and a heteroaryl boronic acid or ester.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling conditions for 2-Bromo-5-pyrimidin-2-ylpyrazine. We will delve into the synthesis of this key building block, explore the nuances of its reactivity in palladium-catalyzed cross-coupling, and provide robust, field-proven protocols for its successful implementation.

Understanding the Substrate: 2-Bromo-5-pyrimidin-2-ylpyrazine

The reactivity of 2-Bromo-5-pyrimidin-2-ylpyrazine in a Suzuki-Miyaura coupling is influenced by the electronic nature of both the pyrazine and pyrimidine rings. Both are electron-deficient heterocycles, which generally enhances the rate of the oxidative addition step, the first and often rate-determining step in the catalytic cycle.[2] However, the presence of multiple nitrogen atoms can also lead to challenges, such as catalyst inhibition through coordination to the palladium center.

The pyrimidin-2-yl substituent at the 5-position of the 2-bromopyrazine core is expected to act as an electron-withdrawing group, further activating the C-Br bond towards oxidative addition. This increased reactivity can be advantageous, potentially allowing for milder reaction conditions. However, it may also increase the propensity for side reactions such as hydrodebromination, where the bromine atom is replaced by a hydrogen.[3]

Synthesis of the Starting Material: 2-Bromo-5-pyrimidin-2-ylpyrazine

A reliable source of the starting material is crucial for any synthetic campaign. While a direct, one-pot synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine may not be readily available in the literature, a plausible and robust synthetic route can be designed based on established cross-coupling methodologies. A Stille coupling between 2-bromopyrazine and a suitable organotin derivative of pyrimidine presents a logical approach.

Proposed Synthetic Workflow

Sources

Buchwald-Hartwig amination of 2-Bromo-5-pyrimidin-2-ylpyrazine

Introduction & Strategic Overview

The functionalization of 2-Bromo-5-pyrimidin-2-ylpyrazine via Buchwald-Hartwig amination represents a critical transformation in the synthesis of advanced kinase inhibitors and heteroaryl pharmacophores. This substrate features two nitrogen-rich heterocyclic rings, rendering it highly electron-deficient.

The Core Challenge: While the electron deficiency of the pyrazine core facilitates rapid oxidative addition of the C-Br bond to Palladium(0), the high density of Lewis-basic nitrogen atoms (four total in the bi-heteroaryl system) presents a severe risk of catalyst poisoning . The substrate and the product can competitively bind to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

Why Buchwald-Hartwig? Although SNAr is theoretically possible with such electron-poor substrates, it often requires harsh temperatures (>120°C) or strong nucleophiles that degrade sensitive functionalities. The Buchwald-Hartwig protocol allows for milder conditions (80–100°C), broader amine scope (including weak nucleophiles), and superior functional group tolerance.

Mechanistic Insight & Catalyst Selection

To ensure a self-validating protocol, we must address the competition between the productive catalytic cycle and the non-productive coordination pathways.

Critical Parameter: Ligand Sterics

Standard ligands (PPh3, dppf) fail here because they lack the steric bulk to prevent the nitrogen atoms of the pyrazine/pyrimidine from binding to the Pd center.

-

Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands).

-

BrettPhos / tBuBrettPhos: The large steric bulk creates a protective "pocket" around the Pd, preventing N-coordination while facilitating reductive elimination of the bulky product.

-

RuPhos: Excellent for secondary amines and preventing hydrodehalogenation.

The Catalytic Cycle & Inhibition Pathways[1]

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning (Red) by the nitrogen-dense substrate.

Experimental Protocols

Two methods are provided: Method A (High Throughput/Robust) for standard amines, and Method B (Mild/Selective) for base-sensitive substrates.

Reagents & Materials Table

| Reagent | Equiv.[1][2][3] | Role | Critical Note |

| 2-Bromo-5-pyrimidin-2-ylpyrazine | 1.0 | Substrate | Ensure purity >97%; trace bromide salts inhibit Pd. |

| Amine Partner | 1.2 | Nucleophile | If HCl salt is used, add extra 1.0 equiv of base. |

| Pd2(dba)3 | 0.02 (2 mol%) | Catalyst Precursor | Use fresh, purple crystals. Brown/black powder indicates decomposition. |

| BrettPhos | 0.04-0.06 | Ligand | L:Pd ratio of 2:1 or 3:1 is vital to suppress N-binding. |

| NaOtBu | 1.4 | Base | Standard. Must be stored in a glovebox/desiccator. |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed (sparged with Ar for 10 min). |

Method A: The "Gold Standard" Protocol (BrettPhos/NaOtBu)

Best for: Primary amines, anilines, and non-sensitive secondary amines.

-

Preparation (Inert Atmosphere):

-

In a glovebox or under strict Schlenk conditions, charge a reaction vial with 2-Bromo-5-pyrimidin-2-ylpyrazine (1.0 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4-6 mol%), and NaOtBu (1.4 equiv).

-

Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the substrate can enhance active species formation.

-

-

Addition:

-

Add the Amine (1.2 equiv).[2]

-

Add anhydrous 1,4-Dioxane to reach a concentration of 0.15 – 0.25 M.

-

Seal the vial with a Teflon-lined cap.

-

-

Reaction:

-

Heat the block/oil bath to 90°C .

-

Stir vigorously (critical for heterogeneous base mixtures).

-

Time: Typically 2–6 hours. The electron-deficient nature of the pyrazine usually drives this to completion faster than electron-rich aryl halides.

-

-

Workup:

Method B: Mild Protocol (RuPhos/Cs₂CO₃)

Best for: Base-sensitive amines, substrates with esters/nitriles, or secondary cyclic amines.

-

Setup: Charge vial with Substrate (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

-

Reaction: Heat to 80–100°C for 12–18 hours. (Weak bases require longer reaction times).

-

Note: RuPhos is exceptionally good at preventing the hydrodehalogenation side-reaction common with pyrazines.

Optimization & Troubleshooting Workflow

If the standard protocol yields <50%, follow this logic gate to optimize.

Figure 2: Decision matrix for reaction optimization.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Increase Ligand:Pd ratio to 4:1. Switch to tBuBrettPhos (bulkier).[2] |

| Hydrodehalogenation | Slow Reductive Elimination | Switch to RuPhos . Ensure solvent is strictly anhydrous. |

| Bis-coupling | Amine is too reactive | Use excess amine (3.0 equiv) or slow addition of the amine. |

| Black Precipitate | Pd Aggregation | Ligand oxidation. Use fresh ligand or store ligand in glovebox. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 131(16), 5766–5768.

- Note: Validates the use of tBuBrettPhos for nitrogen-dense heterocycles.

-

BenchChem. (2025).[4] A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. 4

Sources

- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Scalable synthesis of 5-pyrimidinyl-2-bromopyrazine derivatives

Application Note: Scalable Synthesis of 5-(Pyrimidin-5-yl)-2-bromopyrazine

Executive Summary

The bi-heteroaryl scaffold 5-(pyrimidin-5-yl)-2-bromopyrazine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, PI3K, and FGFR inhibitors). The presence of the bromine handle at the C-2 position allows for subsequent diversification via nucleophilic aromatic substitution (SNAr) or further cross-coupling, while the C-5 pyrimidine moiety provides essential hydrogen-bonding interactions within the ATP-binding pocket of target enzymes.

This Application Note details a scalable, regioselective protocol for synthesizing this scaffold. Unlike standard academic preparations, this guide addresses specific process challenges: protodeboronation of electron-deficient pyrimidine boronic acids and regiocontrol during the desymmetrization of 2,5-dibromopyrazine.

Retrosynthetic Analysis & Strategy

The primary challenge is the desymmetrization of 2,5-dibromopyrazine . While 2-bromo-5-chloropyrazine is a common alternative for regiocontrol (exploiting the reactivity difference Br > Cl), its use here is contraindicated because the initial oxidative addition would occur at the C-2 bromine, yielding the chloro analog, not the desired bromo target.

Therefore, the optimal route utilizes 2,5-dibromopyrazine with strict stoichiometric control to prevent bis-coupling.

Figure 1: Retrosynthetic logic highlighting the convergent assembly and key process risks.

Critical Critical Process Parameters (CPPs)

To ensure reproducibility and scale-up readiness, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Dibromide : 0.75 equiv Boronic Acid | Limiting the nucleophile prevents the formation of the bis-pyrimidinyl impurity (which is difficult to separate). |

| Catalyst System | Pd(dppf)Cl₂·DCM (1-3 mol%) | The bidentate ferrocenyl ligand prevents Pd-black precipitation and resists deactivation by the nitrogen-rich heterocycles. |

| Base/Solvent | Na₂CO₃ / 1,4-Dioxane:Water (4:1) | Carbonate is mild enough to minimize base-catalyzed protodeboronation of the pyrimidine boronic acid. |

| Temperature | 80–90 °C | Sufficient for activation but below the decomposition threshold of the unstable boronic acid. |

Detailed Experimental Protocol

Method A: Standard Batch Synthesis (10g Scale)

Reagents:

-

2,5-Dibromopyrazine (10.0 g, 42.0 mmol, 1.0 equiv)

-

Pyrimidin-5-ylboronic acid (3.9 g, 31.5 mmol, 0.75 equiv )

-

Pd(dppf)Cl₂·CH₂Cl₂ complex (1.03 g, 1.26 mmol, 0.03 equiv)

-

Sodium carbonate (8.9 g, 84.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (120 mL) / Water (30 mL) [Degassed]

Step-by-Step Procedure:

-

Inerting: Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (N₂) for 15 minutes.

-

Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane/Water mixture with N₂ for 30 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Charging: Add 2,5-Dibromopyrazine, Pyrimidin-5-ylboronic acid, and Na₂CO₃ to the reactor.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.

-

Solvation: Transfer the degassed solvent mixture via cannula or syringe to the reactor.

-

Reaction: Heat the mixture to 85 °C (internal temperature). Stir vigorously (400 rpm).

-

Checkpoint: Monitor by HPLC/UPLC at 2 hours. The limiting reagent (boronic acid) should be consumed.

-

Expectation: You will observe ~25% unreacted dibromide (due to stoichiometry) and <5% bis-coupled byproduct.

-

-

Workup:

-

Cool to room temperature (20–25 °C).

-

Filter through a pad of Celite® to remove Pd residues and insoluble salts. Wash the pad with Ethyl Acetate (EtOAc, 50 mL).

-

Concentrate the filtrate under reduced pressure to remove Dioxane.

-

Dilute the residue with EtOAc (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Purification (Crucial Step):

-

The crude solid contains the Product and unreacted 2,5-Dibromopyrazine.

-

Recrystallization: Dissolve the crude mixture in hot Ethanol (EtOH). Cool slowly to 0 °C. The symmetric 2,5-dibromopyrazine is less soluble in cold EtOH than the bi-heteroaryl product in some ranges, but column chromatography is recommended for >98% purity.

-

Chromatography: Silica gel column. Eluent: 0-40% EtOAc in Hexanes.

-

Order of Elution: 2,5-Dibromopyrazine (Fastest) → Product → Bis-coupled impurity (Slowest).

-

-

Yield: Expected isolated yield is 65–75% (based on Boronic Acid).

Troubleshooting & Optimization Logic

Issue: Protodeboronation

-

Observation: Low yield of product; presence of Pyrimidine (de-boronated byproduct) in LCMS.

-

Mechanism: Pyrimidin-5-ylboronic acid is electron-deficient and prone to hydrolysis of the C-B bond, especially in high pH aqueous environments.

-

Solution:

-

Switch to Pyrimidin-5-ylboronic acid pinacol ester . It is significantly more stable.

-

Use DME (Dimethoxyethane) instead of Dioxane.[1]

-

Use K₃PO₄ as the base with a lower water ratio (e.g., DME:H₂O 10:1).

-

Issue: Bis-Coupling

-

Observation: Significant formation of 2,5-di(pyrimidin-5-yl)pyrazine.

-

Root Cause: The first coupling product is electronically activated or the local concentration of boronic acid is too high.

-

Solution: Implement Slow Addition . Dissolve the boronic acid in the solvent and add it via syringe pump over 2 hours to the hot solution of Dibromide and Catalyst. This keeps the instantaneous concentration of nucleophile low.

Process Workflow Diagram

Figure 2: Logical workflow for the batch synthesis process.

References

-

Regioselectivity in Pyrazine Coupling

- Title: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyrazine.

- Source:Organic Process Research & Development (General methodology reference).

- Context: Establishes that electron-deficient heterocycles require stoichiometric control for mono-aryl

-

Protodeboronation Mechanisms

-

Title: Protodeboronation of Heteroaryl Boronic Acids.[2]

- Source:Wikipedia / Chemical Reviews.

- Context: Explains the instability of pyrimidine-5-boronic acid under basic aqueous conditions.

-

-

Catalyst Selection (Pd-dppf)

- Title: 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

- Source:Sigma-Aldrich / Merck Technical Bulletin.

- Context: Standard catalyst for coupling electron-deficient heteroaryl chlorides/bromides.

-

Related Bi-heteroaryl Synthesis

- Title: Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent VEGFR-2 inhibitors.

- Source:Journal of Medicinal Chemistry.

- Context: Demonstrates the utility of the pyrazine-biheteroaryl scaffold.

(Note: Specific "Application Notes" are often proprietary to CDMOs; the references above link to the foundational peer-reviewed literature and public databases that validate the chemistry described.)

Sources

Troubleshooting & Optimization

Optimizing yield for sterically hindered pyrazine couplings

Technical Support Center: High-Difficulty Pyrazine Couplings Subject: Optimization Protocols for Sterically Hindered & Electron-Deficient Pyrazines Ticket ID: PYR-OPT-9982 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Double Whammy" of Pyrazine Chemistry

You are likely reading this because your standard Suzuki or Buchwald conditions (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) failed. Pyrazines present a unique challenge in cross-coupling due to two compounding factors:

-

Electronic Deficiency (The Poison Pill): The two nitrogen atoms in the pyrazine ring aggressively pull electron density. This makes the ring difficult to oxidize (impeding oxidative addition) and turns the pyrazine nitrogens into Lewis bases that coordinate to Palladium, effectively "poisoning" the active catalyst.

-

Steric Hindrance: If you are coupling at the 2-position with a substituent at the 3- or 6-position (2,6-disubstituted patterns), the steric bulk prevents the approach of the coupling partner, slowing down transmetallation.

This guide moves beyond standard textbook chemistry to the "heavy artillery" required for these substrates: G3/G4 Precatalysts and MIDA Boronates .

Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)

The Core Problem: Protodeboronation. Pyrazine boronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, replacing it with a proton before the coupling can occur. If you see the starting material disappear but no product forms, this is your issue.

The Solution:

-

Switch to MIDA Boronates: Replace unstable boronic acids with N-methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid species, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

-

Use Pd-G4 Precatalysts: Do not use Pd2(dba)3. It generates inactive Pd-dimers. Use Buchwald G4 precatalysts (e.g., XPhos Pd G4) which guarantee a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Protocol A: The "MIDA-Slow Release" System

Best for: Unstable 2-pyrazine boronic acids coupling with hindered halides.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Function |

| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | Bulky, electron-rich ligand facilitates oxidative addition on electron-poor rings. |

| Nucleophile | Pyrazinyl-MIDA Boronate | 1.5 | Protected boron source. Prevents rapid protodeboronation. |

| Electrophile | Aryl/Heteroaryl Chloride | 1.0 | The coupling partner. |

| Base | K3PO4 (3.0M aq) | 5.0 | Weak base essential for MIDA hydrolysis. |

| Solvent | THF : Water (10:1) | - | Water is strictly required to hydrolyze the MIDA ester. |

| Temp | 60°C - 80°C | - | Controlled release temperature. |

Step-by-Step Methodology:

-

Solid Addition: Charge a reaction vial with the Aryl Chloride (1.0 equiv), Pyrazinyl-MIDA boronate (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. (Oxygen kills the active Pd(0) species rapidly in these electron-poor systems).

-

Solvent Addition: Add degassed THF and the 3.0M aqueous K3PO4 solution.

-

Reaction: Heat to 60°C. Monitor by LCMS at 2 hours.

-

Note: If conversion is slow, raise to 80°C to accelerate the MIDA hydrolysis rate.

-

Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)

The Core Problem: Reductive Elimination Failure. In hindered pyrazines, the amine binds to the Palladium, but the steric bulk prevents the two organic fragments (Pyrazine and Amine) from "folding" together to eliminate the product.

The Solution:

-

Ligand Selection: You need a ligand that is exceptionally bulky to force the reductive elimination, but also electron-rich to prevent the pyrazine nitrogen from binding to the Pd center. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards here.

-

Base Strength: Weak bases often fail here.[8] Strong bases (NaOtBu) are usually required to deprotonate the amine-Pd complex.

Protocol B: The "Bulky-Amine" System

Best for: Coupling hindered amines to chloropyrazines.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Function |

| Precatalyst | BrettPhos Pd G4 | 0.02 | Ensures formation of the monoligated Pd(0) species. |

| Electrophile | 2-Chloropyrazine (Hindered) | 1.0 | Less reactive than bromide, but cheaper/more available. |

| Nucleophile | Primary/Secondary Amine | 1.2 | The nitrogen source. |

| Base | NaOtBu | 2.0 | Strong base to drive the catalytic cycle. |

| Solvent | 1,4-Dioxane | - | High boiling point, good solubility. |

| Temp | 100°C | - | Energy required to overcome steric barrier. |

Step-by-Step Methodology:

-

Glovebox/Schlenk: These reactions are highly sensitive to moisture. Ideally, set up in a glovebox.

-

Mixing: Combine BrettPhos Pd G4, NaOtBu, and the Chloropyrazine in the vial.

-

Amine Addition: Add the amine and anhydrous 1,4-dioxane.

-

Thermal Activation: Seal and heat to 100°C immediately.

-

Why immediately? Letting the mixture sit at RT can allow the pyrazine to coordinate to the Pd before the cycle starts, forming a resting state that is hard to wake up.

-

Module 3: Visualizing the Workflow

Figure 1: Optimization Decision Tree

Caption: Logical flow for selecting the correct catalytic system based on steric and electronic constraints.

Figure 2: The "Race Against Time" Mechanism

Caption: The competition between productive coupling (Green) and destructive protodeboronation (Red).

Troubleshooting & FAQs

Q1: My boronic acid is consumed immediately, but I only see de-halogenated pyrazine (protodeboronation).

-

Diagnosis: The rate of hydrolysis is faster than the rate of transmetallation.

-

Fix: You must switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. If you cannot change the reagent, try adding the boronic acid slowly via syringe pump over 2 hours to keep the instantaneous concentration low.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

-

Diagnosis: Product inhibition or Catalyst Dimerization. The product (a bis-heterocycle) might be binding to the Pd more tightly than the starting material.

-

Fix: Switch to a solvent with higher coordinating ability like n-Butanol or t-Amyl Alcohol , which can help displace the product from the metal center. Alternatively, increase temperature to 110°C to promote ligand dissociation.

Q3: I am seeing significant homocoupling of the aryl halide.

-

Diagnosis: This occurs when the oxidative addition happens, but transmetallation is too slow (due to sterics), leading to disproportionation.

-

Fix: Ensure your solvent is strictly degassed. Oxygen promotes homocoupling. Also, switch to Pd-PEPPSI-IPr catalyst, which is extremely robust against homocoupling in sterically demanding scenarios.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9][10] Journal of the American Chemical Society, 131(19), 6961–6963.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(50), 13300-13307.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]

- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Polar Nitrogen-Rich Heterocycles

Welcome to the technical support center for the purification of polar, nitrogen-rich heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these molecules. Nitrogen-rich heterocycles are foundational scaffolds in pharmaceuticals and materials science, but their polarity and basicity often complicate standard purification workflows.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a robust framework for tackling even the most difficult separations.

Part 1: Frequently Asked Questions - Choosing Your Purification Strategy

This section addresses the initial, high-level decisions you'll face when designing a purification workflow.

Q1: How do I choose the right initial purification technique for my heterocyclic compound?

The optimal technique depends on the compound's properties (polarity, pKa, stability), the nature of the impurities, and the required scale.[3]

-

For initial workup and gross separation: Start with a liquid-liquid extraction (LLE), especially an acid-base extraction, to remove non-basic or non-acidic impurities.[3][4] This is a highly effective first pass to simplify the crude mixture before committing to chromatography.

-

For general purification of solid compounds: Crystallization is an excellent and scalable method for achieving high purity, provided a suitable solvent system can be found and the compound is thermally stable.[3][5]

-

For complex mixtures or difficult separations: Column chromatography is the most versatile tool. The choice of chromatographic mode is critical and is discussed in the next question.[3]

Here is a general decision-making workflow to guide your choice:

Caption: Initial Purification Strategy Decision Workflow.

Q2: My heterocyclic compound is very polar. What is the best chromatographic method?

For highly polar compounds, traditional normal-phase chromatography on silica can be challenging because the compound may bind irreversibly or require highly polar mobile phases that reduce selectivity.[3] Your choice will typically be between Reversed-Phase, HILIC, or a modified Normal-Phase approach.

| Technique | Stationary Phase | Mobile Phase Principle | Best For... | Key Considerations |

| Reversed-Phase (RP) | Non-polar (e.g., C18)[6] | Polar (Water/Acetonitrile or Methanol)[6] | Moderately polar to polar basic heterocycles. Often the first choice.[3] | Very polar compounds may have no retention ("void volume elution").[7] Use of acid modifiers (formic acid, TFA) is common to improve peak shape for basic analytes.[3] |

| HILIC | Polar (Silica, Amine, Diol)[7][8] | High organic (>60% ACN) with aqueous buffer[9] | Very polar, water-soluble compounds that are not retained by RP.[7][8][10] | Retention increases as compound polarity increases. Water is the "strong" eluting solvent.[11] Method development can be less intuitive than RP.[10] |

| Modified Normal-Phase (NP) | Polar (Silica, Alumina)[3] | Non-polar with polar modifiers (e.g., DCM/MeOH + NH4OH)[3][12] | Basic compounds that streak or bind to standard silica. | Adding a basic modifier (e.g., triethylamine, ammonia) neutralizes acidic silica sites.[3] Alumina can be a good alternative to silica.[3] |

| Ion-Exchange (IEX) | Charged (Anionic or Cationic)[13][14] | Aqueous buffers with salt or pH gradients. | Ionizable compounds where separation by charge is desired.[13][15] | Elution often requires high salt concentrations, which can be incompatible with mass spectrometry (MS).[15] |

| Supercritical Fluid (SFC) | Various (similar to HPLC) | Supercritical CO2 with polar co-solvents (e.g., Methanol).[16][17] | A wide range of polarities; excellent for speed and reducing solvent waste.[18][19] | Highly efficient separations are possible, but requires specialized equipment.[16][19] |

Q3: My compound is not UV-active. How can I monitor its purification by chromatography?

When a compound lacks a UV chromophore, alternative detection methods are essential.[3]

-

TLC Staining: For flash chromatography, use a general stain like potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or iodine vapor to visualize spots on a TLC plate.[3]

-

Mass Spectrometry (MS): An MS detector is invaluable for LC-MS, providing mass confirmation for collected fractions.

-

Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds and is an excellent alternative to UV.

-

Nuclear Magnetic Resonance (NMR): For larger-scale purifications, a quick ¹H NMR of key fractions can definitively locate the product.

Part 2: Troubleshooting Guide - Resolving Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: Why is my basic compound streaking or tailing badly on a silica gel column, and how can I fix it?

The Cause (Expertise): This is a classic and frequent problem. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. A basic nitrogen-containing heterocycle (like pyridine or imidazole derivatives) will undergo a strong acid-base interaction with these silanol groups. This causes a portion of the analyte molecules to bind very tightly, leading to slow, uneven elution that manifests as severe streaking or tailing.[3] This not only results in poor separation but can also lead to low recovery as some product may bind irreversibly.[20]

The Solutions (Trustworthiness):

-

Neutralize the Stationary Phase: The most common solution is to add a small amount of a volatile basic modifier to your mobile phase.[3]

-

Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your analyte.[3]

-

Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 5-10% NH₄OH in methanol. Use this stock solution as a polar modifier in your mobile phase (e.g., 1-10% of the stock in dichloromethane).[12][20] This is particularly effective for very polar bases.

-

-

Change the Stationary Phase: If modifiers are ineffective or undesirable, switch to a stationary phase that does not have acidic sites.

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. biotage.com [biotage.com]

- 8. teledynelabs.com [teledynelabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. reddit.com [reddit.com]

- 13. bio-rad.com [bio-rad.com]

- 14. harvardapparatus.com [harvardapparatus.com]

- 15. welch-us.com [welch-us.com]

- 16. Video: Supercritical Fluid Chromatography [jove.com]

- 17. agilent.com [agilent.com]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 20. Chromatography [chem.rochester.edu]

Overcoming catalyst poisoning in pyrazine-pyrimidine reactions

Topic: Overcoming Catalyst Poisoning in Pyrazine-Pyrimidine Reactions

Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. I specialize in "impossible" couplings—specifically those involving nitrogen-rich heterocycles like pyrazines and pyrimidines.

If you are here, your reaction likely failed. You probably observed <5% conversion, or the reaction turned black immediately upon heating. This is not a random failure; it is a specific chemical interaction known as catalyst poisoning via N-coordination . Pyrazines and pyrimidines are not just substrates; to a Palladium atom, they are ligands. They compete with your phosphines, displace them, and shut down the catalytic cycle.

This guide is not a textbook. It is a troubleshooting system designed to break that coordination and force the reaction to proceed.

Part 1: Diagnostic & Mechanism (The "Why")

Q: My reaction mixture turned into a suspension of black particles immediately. What happened?

A: You have experienced "Pd-Black" precipitation, driven by ligand displacement.

Pyrazines and pyrimidines possess unhindered

-

The Failure Mode: The heterocycle displaces your phosphine ligand (

). Without the bulky ligand, the Palladium atoms aggregate into inactive metallic Palladium ( -

The Fix: You cannot use simple ligands like

or dppf. You require sterically demanding ligands (Buchwald type or NHCs) that create a "fenced-off" environment around the Pd, physically preventing the nitrogen lone pair from coordinating.

Q: The reaction stays clear/brown but conversion stalls at ~10%. Is the catalyst dead? A: Not dead—dormant. You have formed an off-cycle resting state . Instead of aggregating, the Pd has formed a stable complex with your substrate (e.g., a bridged dimer where the pyrazine links two Pd atoms). The energy barrier to break this dimer and re-enter the catalytic cycle is too high at standard temperatures.

-

The Fix: You need a Lewis Acid Additive (The "Decoy" Strategy) or a Precatalyst that activates rapidly before this dimer can form.

Visualization: The Poisoning Pathway vs. The Solution

The following diagram illustrates how the nitrogen lone pair diverts the catalyst into an inactive state and how bulky ligands block this path.

Caption: Mechanism of N-heterocycle poisoning. The substrate competes for the metal center, forming stable off-cycle complexes. Bulky ligands provide a steric shield to prevent this.

Part 2: Strategic Solutions & Data

To overcome the "sponge" effect of diazines, we employ three strategies: Steric Bulk , Precatalyst Activation , and Lewis Acid Masking .

1. Ligand Selection: The "Umbrella" Effect

You must use ligands with a large cone angle or "percent buried volume" (%V_bur). These ligands hang over the metal center, allowing the small oxidative addition to happen but physically bumping away the coordinating nitrogen of the pyrazine.

| Ligand Class | Recommended Ligand | Why it works for Pyrazines |

| Biaryl Phosphines | XPhos, tBuXPhos | Extremely bulky. The isopropyl/t-butyl groups on the upper ring prevent N-coordination. Excellent for aryl chlorides.[1] |

| NHC (Carbenes) | IPr, SIPr | Strong |

| Specialized | BrettPhos | Designed specifically for C-N coupling, but highly effective for coupling amino-pyrimidines where the amine is also a poison. |

2. Precatalysts: Speed is Survival

Never use

-

Use: Pd-PEPPSI-IPr or Buchwald G3/G4 Palladacycles .

-

Reason: These are pre-formed active species. They enter the cycle immediately upon base addition, outcompeting the poisoning pathway.

3. The "Masking" Strategy (Lewis Acid Additives)

If the catalyst is struggling, add a "decoy" that binds to the nitrogen lone pair so the Palladium doesn't have to.

-

Additive: Trimethyl Borate (

) or Lithium Chloride (LiCl) . -

Mechanism: The Boron in

is a mild Lewis Acid.[2] It reversibly binds to the Pyrazine nitrogen. This "masks" the poison, allowing the Pd to react with the Halogen site.

Part 3: Experimental Protocols

Protocol A: The "Sledgehammer" (Pd-PEPPSI-IPr)

Best for: 2-chloropyrimidines, sterically hindered pyrazines, and "dead" reactions.

The Logic: This system uses the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture.[1][3][4] The "throw-away" pyridine ligand stabilizes the precatalyst but is easily displaced by the substrate when heated, initiating the cycle instantly.

-

Charge Reaction Vessel (Glovebox or Schlenk):

-

Heteroaryl Halide (1.0 equiv)

-

Boronic Acid/Ester (1.2 - 1.5 equiv)[5]

-

Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%). Do not premix Pd and Ligand; use the complex.

-

Base:

(2.0 equiv) or

-

-

Solvent System:

-

Dioxane or Toluene (Anhydrous).

-

Critical: If solubility is poor, add 10% IPA (Isopropyl Alcohol). The protic solvent helps solubilize the base and activate the PEPPSI complex.

-

-

Execution:

-

Seal and heat to 80°C - 100°C .

-

Monitoring: Check LCMS at 1 hour. PEPPSI is fast.[6] If no product by 1 hour, increase Temp to 110°C.

-

Protocol B: The "Masking" Method (Buchwald G3 + Lewis Acid)

Best for: Highly basic substrates (e.g., aminopyrazines) that poison standard catalysts.

-

Charge Vessel:

-

Base & Solvent:

- (2.0 equiv) in THF/Water (10:1) or pure Dioxane.

-

Execution:

-

Heat to 60°C initially. The Borate ester will coordinate to the heterocyclic nitrogens.

-

Ramp to 80°C for conversion.

-

Part 4: Troubleshooting Decision Tree

Use this workflow to diagnose your specific failure mode.

Caption: Decision tree for optimizing pyrazine/pyrimidine cross-couplings based on visual and analytical feedback.

References

-

Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2006).[8] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link]

-

Dhanagopal, J., & Denmark, S. E. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

Sources

- 1. PEPPSI™ 触媒 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) A new PEPPSI type N-heterocyclic carbene palladium(II) complex and its efficiency as a catalyst for Mizoroki-Heck cross-coupling reactions in water [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Controlling regioselectivity in 5-substituted pyrazine synthesis

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Controlling Regioselectivity in 5-Substituted Pyrazine Synthesis

Executive Summary & Decision Matrix

Synthesizing 5-substituted pyrazines (typically 2,5-disubstituted scaffolds) presents a classic regioselectivity problem. Unlike pyridines, where the nitrogen atom creates a clear dipole, the pyrazine ring's symmetry (1,4-diazine) means that once a single substituent is introduced at C-2, the remaining positions (C-3, C-5, C-6) become electronically and sterically differentiated, but often subtly so.

The Core Challenge:

-

C-3 (Ortho): Favored by Directed Ortho Metalation (DoM) and

with Electron-Donating Groups (EDGs). -

C-5 (Para-like): Favored by Radical substitution (Minisci) with Electron-Withdrawing Groups (EWGs) and

with EWGs. -

C-6 (Meta-like): Often the site of nucleophilic attack if C-2 is bulky, but generally less favored than C-5 in electronic control regimes.

Use the following decision matrix to select your synthetic route:

| Starting Material | Target Substituent (at C-5) | Recommended Method | Key Regiocontrol Factor |

| 2-Halo-Pyrazine | Alkyl / Aryl | Cross-Coupling (Suzuki/Negishi) | Sterics of ligand; C-X bond activation. |

| 2-EWG-Pyrazine (e.g., Ester, Acyl) | Alkyl | Minisci Reaction | Nucleophilic radical attack at the most electron-deficient site (C-5). |

| 2-EWG-3,5-Dichloropyrazine | Amine / Alkoxide | Electronic activation of C-5 by the C-2 EWG. | |

| 2-EDG-3,5-Dichloropyrazine | Amine / Alkoxide | WARNING: Favors C-3.[1] Requires steric blocking or alternative route. | |

| 2-Chloropyrazine | Electrophile (C=O, I, etc.) | Lithiation (DoM) | WARNING: Favors C-3. Requires blocking C-3 to access C-5/C-6. |

Technical Support & Troubleshooting (Q&A)

Category 1: Nucleophilic Aromatic Substitution ( )[2]

Q1: I am performing an

Diagnosis: This is a classic electronic directing effect issue. The regioselectivity of

-

The Rule:

-

Electron-Withdrawing Groups (EWG) at C-2 (e.g., -CN, -CO2R, -NO2) activate the C-5 position (para-like) for nucleophilic attack.

-

Electron-Donating Groups (EDG) at C-2 (e.g., -Me, -OMe, -NH2) direct attack to the C-3 position (ortho-like).

-

Troubleshooting Protocol:

-

Check your C-2 substituent: If you have a methyl or methoxy group at C-2, you cannot force C-5 attack using standard conditions.

-

Workaround: If you need the C-5 amine with a C-2 EDG, you must reverse your sequence.

-

Step 1: Perform

on 2,6-dichloropyrazine first (to install the amine). -

Step 2: Introduce the EDG later (e.g., via cross-coupling).

-

-

Solvent Switch: For borderline substrates, switching from polar aprotic solvents (DMF/DMSO) to non-polar solvents (Toluene) can sometimes alter the ratio, but electronic bias usually dominates.

Q2: My yield is low during the

Diagnosis: 2,5-Dichloropyrazine is symmetric. Once the first nucleophile adds, the ring becomes deactivated (if the nucleophile is an amine/alkoxide EDG), making the second addition slower. However, high temperatures or excess nucleophile will cause double substitution.

Optimization Steps:

-

Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the nucleophile. Never excess.

-

Temperature: Run the reaction at

to Room Temperature. Do not heat until consumption of starting material stalls. -

Proton Sponge: Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl without competing for the electrophile.

Category 2: Radical Functionalization (Minisci Reaction)

Q3: I am trying to alkylate 2-acylpyrazine using a Minisci protocol, but I am seeing a mixture of isomers. How do I ensure C-5 selectivity?

Diagnosis: While Minisci reactions on 2-EWG-pyrazines strongly favor C-5, "innate" radical reactivity can be eroded by poor radical source selection or pH conditions.

Mechanism Insight: The nucleophilic alkyl radical seeks the most electron-deficient carbon. In 2-acylpyrazine, C-5 is the most positive center (para to the EWG and alpha to N4).

Troubleshooting Protocol:

-

Acidic Conditions: Ensure the reaction is acidic (TFA or

). Protonation of the pyrazine nitrogens (specifically N4) enhances the electron deficiency at C-5, amplifying the directing effect of the C-2 acyl group. -

Radical Source: Secondary and tertiary radicals (e.g., Isopropyl, t-Butyl) are more nucleophilic and exhibit higher C-5 regioselectivity than primary radicals (Methyl, Ethyl).

-

Temperature: Lower the temperature (

). High temperatures promote non-selective radical attack at C-3 and C-6.

Category 3: Metalation & Cross-Coupling[3]

Q4: Can I use Directed Ortho Metalation (DoM) to functionalize C-5 on 2-chloropyrazine?

Answer: No, not directly. Lithiation of 2-chloropyrazine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) occurs exclusively at C-3 (the position ortho to the Chlorine). The inductive effect of the Cl atom acidifies the adjacent proton.

Alternative Strategy for C-5 Functionalization: To access C-5 via metalation, you must use a "Blocking/Directing" strategy:

-

Start with 2,5-dichloropyrazine.

-

Lithiate: This will occur at C-3/C-6 (which are equivalent).

-

Quench: Add your electrophile.

-

De-halogenate: Remove the chlorines via hydrogenolysis if they are not needed, or use them for further cross-coupling.

Experimental Data & Quantitative Comparisons

Table 1: Regioselectivity of

| C-2 Substituent | Electronic Nature | Major Product Position | Selectivity (Major:Minor) |

| -CN (Cyano) | Strong EWG | C-5 | > 95:5 |

| -COOMe (Ester) | Strong EWG | C-5 | 92:8 |

| -Cl (Chloro) | Weak EWG | C-5 | ~60:40 (Poor selectivity) |

| -Me (Methyl) | Weak EDG | C-3 | 86:14 |

| -OMe (Methoxy) | Strong EDG | C-3 | > 99:1 |